molecular formula C21H19N9O2 B2551310 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034478-69-6

3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No. B2551310
M. Wt: 429.444
InChI Key: XGJJKUKAHZUTGY-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests it is related to the class of compounds discussed in the papers, which are known for their biological activity, particularly as inhibitors of certain receptors or enzymes, and for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of Schiff's bases, cyclization, and substitution reactions. For example, in the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors, the pendant imidazole moiety was replaced to improve selectivity and to address cytochrome P450 inhibition issues . Another synthesis method involved the reaction of benzoimidazole derivatives with various aldehydes and carboxylic acids to yield a series of compounds with potential antioxidant and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the imidazole ring fused to a benzene ring. Substitutions on this core structure, such as the addition of oxadiazole, triazole, and pyridine rings, can significantly alter the compound's biological activity and selectivity. The presence of these moieties can also affect the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives typically include nucleophilic substitution, cyclization, and condensation reactions. These reactions are carefully designed to introduce various functional groups that can enhance the biological activity of the final compound. For instance, the introduction of a triazole ring can be achieved through the treatment of primary amines with reagents like butoxyaminocyclobutenedione or methoxyaminothiadiazole 1-oxide .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms typically results in compounds with significant lipophilicity, which can affect their solubility and permeability. The electronic properties of the functional groups can also influence the compound's reactivity and stability .

Scientific Research Applications

Scientific Research Applications of Structurally Similar Compounds

Imaging and Diagnostic Applications

Compounds with benzodiazepine derivatives, such as imidazoles and triazoles, have been explored for their utility in diagnostic imaging. For example, benzodiazepine derivatives have been used as ligands in single-photon emission tomography (SPET) to image benzodiazepine receptor sites in the human brain, aiding in the study of neurological conditions and receptor distribution (Kuikka et al., 1996).

Antifungal and Antimicrobial Properties

Imidazole and triazole rings are known for their antifungal properties. Research into compounds such as sertaconazole has demonstrated effectiveness against fungal infections like Pityriasis versicolor, showcasing the potential of these structures in developing topical antifungal treatments (Nasarre et al., 1992).

Central Nervous System Effects

The influence of benzodiazepine and related compounds on the central nervous system (CNS), including their sedative, anxiolytic, and hypnotic effects, has been extensively studied. Such compounds interact with GABA(A) receptors in the brain, affecting neurotransmission and potentially serving as therapeutics for anxiety, insomnia, and related CNS disorders (Rush et al., 1999).

Receptor Binding and Pharmacodynamics

Research into compounds targeting specific receptors, such as 5-HT(1A) receptors implicated in anxiety and depression, has been advanced using structurally complex molecules. These studies can help in understanding receptor occupancy, pharmacokinetics, and therapeutic potential of new drug candidates (Rabiner et al., 2002).

Safety and Metabolism

Understanding the metabolism and safety profile of novel compounds, including potential sedative effects and interactions with other drugs, is crucial in drug development. Studies on midazolam and its metabolites have provided insights into drug clearance, the impact of renal failure on drug sedation levels, and the role of metabolites in drug action and toxicity (Bauer et al., 1995).

Future Directions

The future directions for research on this compound could include further studies to confirm its mechanism of action, as well as investigations into its potential therapeutic applications. Given the broad range of biological activities reported for similar compounds , this compound could be a promising candidate for drug development.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N9O2/c31-19(8-7-18-24-15-5-1-2-6-16(15)25-18)23-10-11-30-13-17(27-29-30)21-26-20(28-32-21)14-4-3-9-22-12-14/h1-6,9,12-13H,7-8,10-11H2,(H,23,31)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJJKUKAHZUTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

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